Ethyl 4-hydroxypyrrolidine-3-carboxylate hydrochloride
CAS No.:
Cat. No.: VC17375926
Molecular Formula: C7H14ClNO3
Molecular Weight: 195.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H14ClNO3 |
|---|---|
| Molecular Weight | 195.64 g/mol |
| IUPAC Name | ethyl 4-hydroxypyrrolidine-3-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C7H13NO3.ClH/c1-2-11-7(10)5-3-8-4-6(5)9;/h5-6,8-9H,2-4H2,1H3;1H |
| Standard InChI Key | NSMMWYHDNYTZAD-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1CNCC1O.Cl |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound’s backbone consists of a pyrrolidine ring—a saturated five-membered heterocycle with one nitrogen atom. The hydroxyl group at C4 and the ethyl carboxylate ester at C3 introduce polar functional groups that influence reactivity and solubility. The hydrochloride salt further enhances hydrophilicity, making it suitable for aqueous reaction conditions.
Stereochemical Considerations
The stereochemistry of ethyl 4-hydroxypyrrolidine-3-carboxylate hydrochloride is critical to its interactions. The trans configuration (3R,4S or 3S,4R) is explicitly noted in derivatives such as ethyl trans-4-hydroxypyrrolidine-3-carboxylate hydrochloride, where the hydroxyl and carboxylate groups occupy opposite spatial positions. This arrangement impacts hydrogen bonding and molecular recognition in biological systems.
Physicochemical Properties
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₄ClNO₃ | |
| Molecular Weight | 195.64 g/mol | |
| LogP (Partition Coefficient) | -0.82 | |
| Polar Surface Area | 59 Ų | |
| Hydrogen Bond Donors | 2 |
The negative LogP value indicates moderate polarity, aligning with its solubility in polar solvents like water and ethanol . The polar surface area and hydrogen-bonding capacity suggest potential for target engagement in biological systems.
Synthesis and Industrial Preparation
Laboratory-Scale Synthesis
Ethyl 4-hydroxypyrrolidine-3-carboxylate hydrochloride is synthesized via multi-step organic reactions. A common approach involves glycine ethyl ester as a starting material, followed by cyclization and functional group transformations. For example:
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Cyclization: Glycine ethyl ester undergoes ring closure to form the pyrrolidine skeleton.
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Hydroxylation: Introduction of the hydroxyl group at C4 via oxidation or electrophilic substitution.
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Salt Formation: Reaction with hydrochloric acid to yield the hydrochloride salt.
Industrial Optimization
To improve yield and scalability, industries employ:
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Continuous Flow Synthesis: Enhances reaction control and reduces side products.
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Biocatalysis: Enzymatic methods ensure stereochemical purity, critical for pharmaceutical intermediates.
Applications in Organic and Medicinal Chemistry
Building Block in Synthesis
The compound serves as a versatile intermediate for:
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Peptide Mimetics: Modifications to the pyrrolidine ring mimic proline residues, influencing secondary structure in peptide design.
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Heterocyclic Derivatives: Reactivity at the hydroxyl and ester groups enables synthesis of fused-ring systems.
Comparative Analysis with Related Compounds
Ethyl 4-Oxopyrrolidine-3-Carboxylate
This analog replaces the hydroxyl group with a ketone (C=O) at C4, altering electronic properties and reducing hydrogen-bonding capacity . Key differences include:
| Property | Ethyl 4-Hydroxypyrrolidine-3-Carboxylate HCl | Ethyl 4-Oxopyrrolidine-3-Carboxylate |
|---|---|---|
| Functional Group at C4 | -OH | =O |
| Molecular Weight | 195.64 g/mol | 173.17 g/mol |
| Predicted CCS (Ų) | 134.1 ([M+H]+) | 134.1 ([M+H]+) |
The ketone derivative’s lower molecular weight and altered reactivity profile make it suitable for different synthetic pathways, such as conjugate additions .
Stereoisomeric Forms
The diastereomeric mixture ethyl (3R,4S)-4-hydroxypyrrolidine-3-carboxylate ethyl (3S,4R)-4-hydroxypyrrolidine-3-carboxylate dihydrochloride (C₁₄H₂₈Cl₂N₂O₆, 391 Da) demonstrates the impact of stereochemistry on applications . This compound’s extended structure and dual hydrochloride groups enhance solubility but complicate purification .
Future Directions and Research Opportunities
Biological Activity Profiling
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High-Throughput Screening: Test against enzyme libraries to identify inhibition potential.
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Structural Optimization: Modify the ester group to improve bioavailability or target affinity.
Process Chemistry Innovations
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